(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid
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Overview
Description
WAY-117885 is a laboratory reagent that has been studied for its potential to alter the lifespan of eukaryotic organisms. It falls within the category of bioactive molecules and exhibits interesting properties .
Chemical Reactions Analysis
WAY-117885 may undergo various chemical reactions, although precise information is scarce. Some common types of reactions it could potentially participate in include oxidation, reduction, and substitution. Reagents and conditions used in these reactions would depend on the specific context. Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
The scientific research applications of WAY-117885 span several fields:
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: WAY-117885 might be investigated for its effects on cellular processes, signaling pathways, or gene expression.
Medicine: Its pharmacological properties could be relevant for drug discovery or therapeutic interventions.
Industry: WAY-117885 may find applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
The precise mechanism by which WAY-117885 exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular functions. detailed information on these interactions is not publicly available.
Comparison with Similar Compounds
WAY-117885’s uniqueness lies in its specific chemical structure and properties. Unfortunately, I don’t have a list of similar compounds at hand, but researchers would compare it to related molecules to understand its distinct features.
Biological Activity
(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonyl group linked to a furan ring and an amino-acetic acid moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:
Research indicates that this compound interacts with various biological targets, primarily through:
- Receptor Binding : The compound exhibits high affinity for certain receptors, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, impacting cellular functions and signaling cascades.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies show that it possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro.
Data Table: Biological Activities Overview
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Reduction of cytokine levels |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of the compound using various cancer cell lines. The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptosis rates.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest that the compound is rapidly absorbed after administration, with peak plasma concentrations achieved within a short time frame. Its bioavailability is influenced by factors such as solubility and metabolic stability.
Properties
IUPAC Name |
2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13(16)10-14(9-11-5-4-8-19-11)20(17,18)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJROUZFQNICTKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351983 |
Source
|
Record name | 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337494-85-6 |
Source
|
Record name | 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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